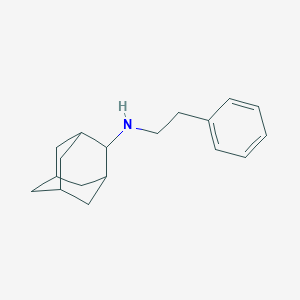![molecular formula C25H34N2O2 B262149 16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one, commonly known as DMHA, is a synthetic compound that has gained popularity in recent years due to its potential use as a performance-enhancing supplement. DMHA is structurally similar to other compounds such as DMAA and ephedrine, which have been banned in many countries due to their adverse effects. However, DMHA is still legal and widely available in many countries, which has led to concerns about its safety and efficacy.
Mécanisme D'action
DMHA is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, motivation, and energy levels. By increasing their levels, DMHA may enhance cognitive function and physical performance.
Biochemical and Physiological Effects:
DMHA has been shown to increase heart rate, blood pressure, and body temperature, which are all indicators of increased metabolic activity. It may also increase the levels of certain hormones, such as cortisol and testosterone, which are involved in regulating metabolism and muscle growth. However, the long-term effects of DMHA on these hormones are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
DMHA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, its limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity and side effects must be carefully considered.
Orientations Futures
There are several areas of future research that could help to clarify the safety and efficacy of DMHA. These include:
1. Further studies on the mechanism of action of DMHA, particularly with regard to its effects on neurotransmitter levels and hormonal regulation.
2. Long-term studies on the safety of DMHA, including its potential effects on cardiovascular health and hormone regulation.
3. Studies on the efficacy of DMHA as a performance-enhancing supplement, particularly in comparison to other compounds such as caffeine and creatine.
4. Investigations into the potential therapeutic uses of DMHA, such as in the treatment of cognitive disorders or metabolic diseases.
Conclusion:
DMHA is a synthetic compound that has gained popularity as a potential performance-enhancing supplement. While some studies have suggested that it may have beneficial effects on energy levels, cognitive function, and physical performance, the research on DMHA is limited, and there is a lack of consensus on its safety and efficacy. Further research is needed to clarify these issues and to determine whether DMHA has any potential therapeutic uses.
Méthodes De Synthèse
DMHA is synthesized from 5α-androst-3β-hydroxy-16-en-one, which is a natural steroid hormone found in the body. The synthesis involves the condensation of 5α-androst-3β-hydroxy-16-en-one with 4-methyl-2-pentanone and 4-methyl-2-pentenal in the presence of a catalyst. The resulting product is then purified and crystallized to obtain DMHA.
Applications De Recherche Scientifique
DMHA has been studied for its potential use as a performance-enhancing supplement, particularly in the areas of athletic performance and cognitive function. Some studies have suggested that DMHA may increase energy levels, improve focus and concentration, and enhance physical performance. However, the research on DMHA is limited, and there is a lack of consensus on its efficacy and safety.
Propriétés
Nom du produit |
16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one |
|---|---|
Formule moléculaire |
C25H34N2O2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(16Z)-16-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H34N2O2/c1-15-17(14-27(4)26-15)11-16-12-22-20-6-5-18-13-19(28)7-9-24(18,2)21(20)8-10-25(22,3)23(16)29/h5,11,14,19-22,28H,6-10,12-13H2,1-4H3/b16-11- |
Clé InChI |
ACQJQYXDUPWECK-WJDWOHSUSA-N |
SMILES isomérique |
CC1=NN(C=C1/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
SMILES |
CC1=NN(C=C1C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
SMILES canonique |
CC1=NN(C=C1C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)
![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
